molecular formula C20H23N3OS B2697537 1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 897459-69-7

1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No. B2697537
CAS RN: 897459-69-7
M. Wt: 353.48
InChI Key: DHARSTUPYYBFEI-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also features a 1,3,4-oxadiazole ring, a heterocyclic compound containing one oxygen and two nitrogen atoms . This moiety is known to exhibit a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as the one present in the target molecule, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids . A specific procedure for the synthesis of a similar compound, “1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one”, involves dissolving an aryl hydrazide in phosphorous oxychloride, to which a compound is added .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine” is characterized by the presence of a piperidine ring, a 1,3,4-oxadiazole ring, and a phenyl ring . The presence of these rings contributes to the molecule’s potential biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the formation of the 1,3,4-oxadiazole ring through reactions of acid hydrazides with acid chlorides/carboxylic acids . Further reactions may be involved in the formation of the piperidine ring and the attachment of the phenyl and methoxybenzoyl groups .

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its cytotoxicity against human cancer cell lines. Specifically, a derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (referred to as 5l), exhibited promising inhibition against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cells .

Antifungal and Antibacterial Properties

Imidazo[2,1-b]thiazole-based compounds have shown broad-spectrum pharmacological activities, including antifungal and antibacterial effects. While specific data on this compound’s antifungal and antibacterial properties are not mentioned in the literature, it’s worth exploring further in this context .

Anti-Inflammatory Potential

Imidazo[2,1-b]thiazoles have been investigated as anti-inflammatory agents. Although direct evidence for this compound is lacking, its structural similarity suggests potential anti-inflammatory activity. Further studies are needed to validate this .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)-Selective Potentiators

Imidazo[2,1-b]thiazoles have been explored as CFTR-selective potentiators. Although there’s no direct evidence for this compound, its structural features warrant investigation in this context .

Future Directions

The future directions for research on “1-(4-Methoxybenzoyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine” could involve further exploration of its biological activities. Given the known activities of 1,3,4-oxadiazole derivatives , this compound could potentially be investigated for its anti-bacterial, anti-viral, or anti-leishmanial activities. Additionally, modifications of the molecule could be explored to optimize its activity and selectivity .

properties

IUPAC Name

N-cycloheptyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c24-19(21-16-10-6-1-2-7-11-16)12-17-14-25-20-22-18(13-23(17)20)15-8-4-3-5-9-15/h3-5,8-9,13-14,16H,1-2,6-7,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHARSTUPYYBFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

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